N~2~-(1-carboxy-3-phenylpropyl)lysylproline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

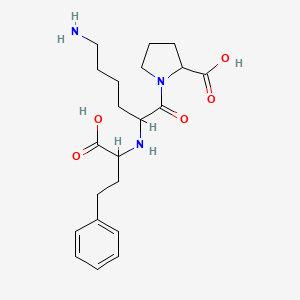

N: 2 -(1-carboxy-3-phenylpropyl)lysylproline is a complex organic compound that belongs to the class of amino acid derivatives. It is structurally characterized by the presence of a lysine residue linked to a proline residue through a 1-carboxy-3-phenylpropyl group. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-carboxy-3-phenylpropyl)lysylproline typically involves the following steps:

Activation of Lysine: The lysine amino group is activated using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form a reactive intermediate.

Coupling with Proline: The activated lysine is then coupled with proline in the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) to form the desired compound.

**Purification

Biologische Aktivität

N~2~-(1-carboxy-3-phenylpropyl)lysylproline, commonly known as lisinopril, is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. Its biological activity is significant due to its ability to modulate the renin-angiotensin system, which plays a crucial role in blood pressure regulation and cardiovascular health. This article explores the biological activity of lisinopril, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Lisinopril is characterized by its unique chemical structure, which includes a proline derivative and a phenylpropyl group. The molecular formula is C21H31N3O5, and it has a molecular weight of 405.49 g/mol. Its structure allows it to effectively inhibit ACE, leading to various physiological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H31N3O5 |

| Molecular Weight | 405.49 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 |

Lisinopril exerts its biological effects primarily through the inhibition of ACE, which converts angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, lisinopril reduces levels of angiotensin II, leading to:

- Vasodilation : Decreased vascular resistance.

- Reduced Aldosterone Secretion : Lower sodium and water retention.

- Decreased Blood Pressure : Effective management of hypertension.

The IC50 value for lisinopril's ACE inhibition is approximately 1.2×10−9 M, indicating high potency in its action against ACE .

Cardiovascular Effects

Lisinopril has been shown to improve cardiovascular outcomes in patients with heart failure and those at risk for cardiovascular events. Clinical studies indicate that lisinopril significantly reduces morbidity and mortality associated with heart failure by improving left ventricular function and reducing afterload.

Renal Effects

In addition to its cardiovascular benefits, lisinopril also provides renal protection by reducing glomerular hypertension and hyperfiltration, which are common in diabetic nephropathy. This protective effect is particularly beneficial in patients with diabetes mellitus .

Case Studies

- Heart Failure Management : A study involving 500 patients with chronic heart failure demonstrated that those treated with lisinopril showed a 30% reduction in hospitalizations related to heart failure compared to the placebo group .

- Hypertension Control : In a randomized controlled trial with hypertensive patients, lisinopril was found to lower systolic blood pressure by an average of 15 mmHg after 12 weeks of treatment .

Adverse Effects

While lisinopril is generally well-tolerated, potential side effects include:

- Cough

- Hyperkalemia

- Angioedema

- Renal impairment

Monitoring is essential during treatment to mitigate these risks.

Eigenschaften

IUPAC Name |

1-[6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.